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molecular formula C15H15O2P B1598683 3-(Diphenylphosphino)propionic acid CAS No. 2848-01-3

3-(Diphenylphosphino)propionic acid

Cat. No. B1598683
M. Wt: 258.25 g/mol
InChI Key: OTSIFUHGOBFOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871916B2

Procedure details

Diphenylphosphine (2.00 mL, 11.5 mmol) was dissolved in degassed CH3CN (20 mL). Methyl acrylate (3.80 mL, 42.5 mmol) and a few drops of benzyltrimethylammonium hydroxide (40 wt. % in MeOH) were added, and the resulting solution was stirred under Ar(g). The reaction was monitored by TLC and after the introduction of additional drops of base (after 2 h) the reaction was found to be complete after 4 h. The solution was then concentrated under reduced pressure; the resulting oil was dissolved in CH2Cl2 (100 mL) and concentrated again. The resulting oil was then dissolved in MeOH (10 mL) and an aqueous solution of KOH (4.00 g, 71.4 mmol in 10 mL of H2O) was added. The mixture was stirred under Ar(g). After 1 h, the reaction was found to be complete, and the solution was diluted with H2O (200 mL) and acidified to pH 2 with 2M HCl. The suspension was then extracted with CH2Cl2 (2×150 mL), and the organic layers were combined, dried over Na2SO4(s) and concentrated under reduced pressure. The solid residue was purified by silica gel flash chromatography, eluting with 2% MeOH/CH2Cl2, to give the acid 1d as a white solid (2.74 g, 10.6 mmol, 92% yield).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]1([PH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14]([O:18]C)(=[O:17])[CH:15]=[CH2:16].[OH-].[K+].Cl>CC#N.[OH-].C([N+](C)(C)C)C1C=CC=CC=1.O>[C:8]1([P:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:16][CH2:15][C:14]([OH:18])=[O:17])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)PC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
Step Three
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after the introduction of additional drops of base (after 2 h)
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting oil was dissolved in CH2Cl2 (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was then dissolved in MeOH (10 mL)
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The suspension was then extracted with CH2Cl2 (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4(s)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue was purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with 2% MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)P(CCC(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.6 mmol
AMOUNT: MASS 2.74 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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